molecular formula C18H12N6O2 B11052532 2-(1-Amino-2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile

2-(1-Amino-2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile

Cat. No.: B11052532
M. Wt: 344.3 g/mol
InChI Key: QGKWENUGZHOGNP-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique cyclopropane ring structure and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Introduction of the Amino and Dicyanoethenyl Groups: This step involves the addition of amino and dicyanoethenyl groups to the cyclopropane ring. This can be achieved through nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the cyclopropane ring, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitrile groups can form strong interactions with metal ions, which can be exploited in catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethoxyphenyl group and multiple nitrile groups in 2-(1-Amino-2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H12N6O2

Molecular Weight

344.3 g/mol

IUPAC Name

2-(1-amino-2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile

InChI

InChI=1S/C18H12N6O2/c1-25-13-4-3-11(5-14(13)26-2)15-17(8-21,9-22)18(15,10-23)16(24)12(6-19)7-20/h3-5,15H,24H2,1-2H3

InChI Key

QGKWENUGZHOGNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C2(C#N)C(=C(C#N)C#N)N)(C#N)C#N)OC

Origin of Product

United States

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